Cas no 866847-43-0 (4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline)

4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline
- 4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE
- 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline
- F1605-1268
- 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline
- 866847-43-0
- AKOS001859414
-
- インチ: 1S/C28H29N3O3S/c1-20-8-11-22(12-9-20)35(32,33)27-19-29-24-13-10-21(2)18-23(24)28(27)31-16-14-30(15-17-31)25-6-4-5-7-26(25)34-3/h4-13,18-19H,14-17H2,1-3H3
- InChIKey: ITRREZDFAMHMQY-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(C1=CN=C2C=CC(C)=CC2=C1N1CCN(C2C=CC=CC=2OC)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 487.19296297g/mol
- どういたいしつりょう: 487.19296297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 5
- 複雑さ: 786
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-1268-100mg |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1605-1268-4mg |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1605-1268-75mg |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1605-1268-5mg |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1605-1268-25mg |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1605-1268-5μmol |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-1268-3mg |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-1268-2μmol |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1605-1268-2mg |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1605-1268-10mg |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
866847-43-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinolineに関する追加情報
4-(2-Methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline: A Comprehensive Overview
The compound with CAS No. 866847-43-0, known as 4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes a quinoline core, a piperazine ring, and various substituents that confer unique chemical and biological properties.
Quinoline, a heterocyclic aromatic compound, serves as the foundation of this molecule. The presence of a piperazine ring, a six-membered ring containing two nitrogen atoms, adds significant flexibility and potential for hydrogen bonding. The 2-methoxyphenyl group attached to the piperazine ring introduces electronic effects that can influence the compound's reactivity and solubility. Additionally, the 4-methylbenzenesulfonyl group attached to the quinoline core enhances the molecule's stability and potentially its bioavailability.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to inhibit certain enzymes and proteins associated with diseases such as cancer and neurodegenerative disorders. The quinoline core is particularly noted for its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
The synthesis of 4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline skeleton, followed by the introduction of substituents such as the piperazine ring and sulfonyl group. These steps require precise control over reaction conditions to ensure high yields and purity.
From a materials science perspective, this compound exhibits interesting electronic properties that make it a candidate for applications in organic electronics. The conjugated system within the quinoline core allows for efficient charge transport, which is essential for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Furthermore, the presence of electron-donating groups like the methoxyphenyl moiety can modulate the electronic characteristics of the molecule, offering tunability for specific applications.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions. Molecular modeling studies have provided insights into its stability, reactivity, and potential interactions with biological systems. These computational tools complement experimental studies, accelerating the development of new applications for this compound.
In summary, 4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is a versatile compound with promising applications in both medicinal chemistry and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both therapeutic interventions and technological innovations.
866847-43-0 (4-4-(2-methoxyphenyl)piperazin-1-yl-6-methyl-3-(4-methylbenzenesulfonyl)quinoline) 関連製品
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